2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde
Description
This compound is a benzaldehyde derivative featuring a hydroxyl group at position 2 and a (Z)-configured diazenyl group at position 5, linked to a 3-(trifluoromethyl)phenyl substituent. The Z configuration indicates that the higher-priority groups (trifluoromethylphenyl and hydroxylbenzaldehyde moieties) are on the same side of the N=N bond, influencing steric and electronic properties.
Properties
IUPAC Name |
2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c15-14(16,17)10-2-1-3-11(7-10)18-19-12-4-5-13(21)9(6-12)8-20/h1-8,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXFPPANUHLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde, with the molecular formula , is a compound of interest due to its potential biological activities. The compound features a diazenyl group, which has been associated with various pharmacological effects, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.
- Molecular Weight : 294.233 g/mol
- IUPAC Name : 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde
- CAS Number : 221296-60-2
The biological activity of 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde is believed to stem from its ability to interact with various biological targets. The diazenyl moiety can influence cellular signaling pathways and may exhibit antioxidant properties. Studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer progression and inflammation.
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Compounds with diazenyl groups have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that derivatives of diazenyl compounds can exhibit significant antibacterial and antifungal activities.
- Antioxidant Effects : The presence of hydroxyl groups may contribute to the compound's ability to scavenge free radicals.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
-
Antitumor Activity in Breast Cancer :
A study evaluated the effect of 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent. -
Antimicrobial Efficacy :
Research conducted on various derivatives indicated that compounds similar to 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens. -
Antioxidant Properties :
The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing that the compound effectively reduced oxidative stress markers in vitro, which could be beneficial for preventing oxidative damage in cells.
Scientific Research Applications
Scientific Research Applications of 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde
2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde, a compound with the molecular formula C14H9F3N2O2 and a molecular weight of 294.233 g/mol, is a research compound with potential biological activities. The presence of a diazenyl group in its structure suggests that it may have pharmacological effects, including antitumor and antimicrobial properties.
Biological Activities Overview
The biological activities associated with 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde include:
- Antitumor Activity Compounds with diazenyl groups have demonstrated the ability to inhibit tumor growth by inducing apoptosis and causing cell cycle arrest.
- Antimicrobial Properties Research has indicated that diazenyl compound derivatives can exhibit antibacterial and antifungal activities.
- Antioxidant Effects Hydroxyl groups in the compound may contribute to its ability to scavenge free radicals.
Case Studies
Antitumor Activity in Breast Cancer
A study showed that this compound significantly reduced cell viability and induced apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231, suggesting its potential as an anticancer agent.
Antimicrobial Efficacy
Research on derivatives indicated that compounds similar to 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens. One study found that compounds featuring ortho bromo and meta hydroxyl groups were effective as antibacterial agents against Klebsiella pneumonia .
Antioxidant Properties
The compound's antioxidant capacity, assessed through DPPH radical scavenging assays, revealed its ability to reduce oxidative stress markers in vitro, which could be beneficial for preventing oxidative damage in cells.
Properties
IUPAC Name : 2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]benzaldehyde
Molecular Formula : C14H9F3N2O2
Molecular Weight : 294.23 g/mol
CAS Number : 221296-60-2
InChI : InChI=1S/C14H9F3N2O2/c15-14(16,17)10-2-1-3-11(7-10)18-19-12-4-5-13(21)9(6-12)8-20/h1-8,21H
InChI Key : QCIXFPPANUHLRW-UHFFFAOYSA-N
Canonical SMILES : C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)C=O)C(F)(F)F
Potential Applications
Due to its diazenyl group, 2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde may be useful in the creation of fluorescent sensors and enzyme inhibitors .
Disclaimer
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Table 1: Key Physical Properties of Analogous Compounds
- Melting Points : reports melting points (68–102°C) for phenyl/benzyl-substituted analogs, suggesting that the bulky CF₃ group in the target compound may elevate its melting point due to increased molecular weight and intermolecular interactions .
- Solubility: The ortho-hydroxyl group in the target compound likely facilitates intramolecular hydrogen bonding with the aldehyde, reducing water solubility compared to 3-hydroxybenzaldehyde (), where the meta-hydroxyl group cannot form such interactions .
Electronic and Chemical Reactivity
- Acidity: The ortho-hydroxyl group (pKa ~8–10 for similar phenolic aldehydes) is more acidic than meta-substituted analogs (e.g., 3-hydroxybenzaldehyde) due to resonance stabilization of the deprotonated form. The CF₃ group further enhances acidity via electron withdrawal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
